molecular formula C15H11ClN2OS B2380509 7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 118449-36-8

7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2380509
CAS RN: 118449-36-8
M. Wt: 302.78
InChI Key: YNVCPEMGRHWAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, or 7C3MPSQ4O, is a synthetic compound with a variety of applications in the scientific research field. It has a wide range of potential uses in a variety of fields, including pharmacology, biochemistry, and physiology. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 7C3MPSQ4O.

Scientific Research Applications

Synthesis Approaches:

  • The compound 7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a derivative of quinazoline, and various methods for synthesizing quinazoline derivatives have been reported. For instance, Lezina et al. (2012) detailed the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one to yield a range of derivatives, showcasing the compound's versatility in synthetic organic chemistry (Lezina et al., 2012).
  • Reddy et al. (2012) outlined a synthesis process involving the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid, leading to a series of quinazolin-4-one derivatives, highlighting the compound's relevance in the development of novel molecules (Reddy et al., 2012).

Biological and Pharmacological Properties:

  • A study by El-zohry and Abd-Alla (2007) synthesized derivatives of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one and tested them as antimicrobial agents. This suggests potential applications in medicinal chemistry and drug development (El-zohry & Abd-Alla, 2007).
  • Noolvi and Patel (2013) synthesized novel quinazoline derivatives and evaluated their anticancer activity, particularly against CNS cancer cell lines. This indicates the compound's potential in cancer therapy (Noolvi & Patel, 2013).
  • Patel et al. (2009) synthesized fluoro-substituted benzothiazoles with quinazolinyl imidazole and screened them for various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showing the compound's broad spectrum in pharmacological applications (Patel et al., 2009).

Miscellaneous Applications:

  • Habib et al. (2014) investigated quinazolone derivatives as antioxidant additives for Egyptian lubricating oils, suggesting potential industrial applications of the compound in improving the quality of lubricants (Habib et al., 2014).

properties

IUPAC Name

7-chloro-3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-4-2-3-5-13(9)18-14(19)11-7-6-10(16)8-12(11)17-15(18)20/h2-8H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVCPEMGRHWAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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